molecular formula C22H17Br3N2OS B3827630 N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide

N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide

Cat. No.: B3827630
M. Wt: 597.2 g/mol
InChI Key: UHLWKTKCESWFOK-UHFFFAOYSA-N
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Description

“N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide” typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Substitution Reactions:

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the thiazole derivative with hydrobromic acid.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The bromophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

“N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide” may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N,3-bis(3-bromophenyl)-1,3-thiazol-2-imine: Lacks the methoxyphenyl group.

    4-(4-Methoxyphenyl)-1,3-thiazol-2-imine: Lacks the bromophenyl groups.

    N,3-bis(3-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine: Contains chlorophenyl groups instead of bromophenyl groups.

Uniqueness

“N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide” is unique due to the presence of both bromophenyl and methoxyphenyl groups, which may confer specific chemical and biological properties. The hydrobromide salt form may also influence its solubility and stability.

Properties

IUPAC Name

N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2OS.BrH/c1-27-20-10-8-15(9-11-20)21-14-28-22(25-18-6-2-4-16(23)12-18)26(21)19-7-3-5-17(24)13-19;/h2-14H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLWKTKCESWFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC(=CC=C3)Br)N2C4=CC(=CC=C4)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Br3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide
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N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide
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N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide
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N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide
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N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide
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N,3-bis(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine;hydrobromide

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